alpha,alpha-Trehalose hepta-O-(Trimethylsilyl)
Description
Historical Context of Trehalose Derivatives in Protective Group Chemistry
The development of trehalose derivatives has been inextricably linked to innovations in protective group strategies. Early efforts to modify trehalose faced significant hurdles due to its eight hydroxyl groups, which exhibit varying reactivities. Initial approaches relied on acetyl or benzyl groups for temporary protection, but these often required harsh deprotection conditions incompatible with sensitive functional groups. The introduction of trimethylsilyl (TMS) ethers in the mid-20th century revolutionized this field by offering a balance between stability under synthetic conditions and mild removal protocols.
Trehalose’s symmetrical α,α-1,1-glycosidic linkage presents unique challenges for selective derivatization. Early attempts at partial protection yielded complex mixtures, as seen in the 1970s work on trehalose monoesters, where statistical distributions of regioisomers limited synthetic utility. The breakthrough came with the realization that TMS groups could be selectively installed and removed based on steric and electronic factors. For instance, primary hydroxyl groups at C-6 and C-6' positions demonstrate higher reactivity toward silylation compared to secondary hydroxyls, enabling strategic protection patterns.
A pivotal advancement occurred with the development of sequential protection-deprotection sequences. The synthesis of α,α-trehalose hepta-O-(trimethylsilyl) typically begins with exhaustive silylation of all hydroxyl groups using trimethylsilyl chloride in pyridine, followed by controlled methanolysis under basic conditions. This two-step process capitalizes on the differential stability of primary versus secondary TMS ethers, allowing selective exposure of specific hydroxyls for subsequent functionalization (Table 1).
Table 1: Comparative Reactivity of Trehalose Hydroxyl Groups Under Silylation Conditions
| Hydroxyl Position | Relative Silylation Rate | Deprotection Susceptibility |
|---|---|---|
| C-6/C-6' (primary) | High | Low (requires strong acid) |
| C-4/C-4' | Moderate | Moderate |
| C-2/C-3/C-2'/C-3' | Low | High (mild base) |
The historical progression from fully protected to partially silylated trehalose derivatives mirrors broader trends in glycochemistry. Where early researchers sought complete protection to simplify reaction outcomes, modern strategies embrace partial silylation as a means to direct reactivity to specific molecular positions. This paradigm shift enabled the targeted synthesis of compounds like α,α-trehalose hepta-O-(trimethylsilyl), which serves as a key intermediate for advanced derivatives.
Strategic Importance of Partial Silylation in Disaccharide Functionalization
Partial silylation has emerged as a cornerstone technique for disaccharide engineering, particularly in the creation of α,α-trehalose hepta-O-(trimethylsilyl). The retention of one unprotected hydroxyl group (typically at C-6 or C-6') provides a strategic handle for subsequent regioselective transformations while maintaining steric protection of adjacent positions. This approach overcomes the historical limitation of random functionalization patterns that plagued early derivatization attempts.
The synthetic pathway to α,α-trehalose hepta-O-(trimethylsilyl) demonstrates precise control over reaction kinetics (Figure 1). Initial per-O-trimethylsilylation under anhydrous conditions yields the fully protected octa-TMS derivative, which is then subjected to controlled methanolysis. The reaction conditions—typically 0.5–1 hour in methanol with catalytic potassium carbonate at 0–5°C—exploit the greater lability of primary TMS ethers compared to their secondary counterparts. This temporal and thermal control ensures predominant deprotection at a single primary position while retaining seven TMS groups, achieving yields exceeding 50% after chromatographic purification.
Figure 1: Regioselective Synthesis Pathway for α,α-Trehalose Hepta-O-(Trimethylsilyl)
- Exhaustive Silylation : Trehalose + 8 eq. TMSCl → Octa-O-TMS-trehalose
- Controlled Deprotection : Octa-O-TMS-trehalose → Hepta-O-TMS-trehalose + TMS-OMe
Reaction conditions critical for regiocontrol: Temperature <5°C, reaction time <60 min
This methodology’s success hinges on the orthogonal stability of TMS groups under different conditions. While the remaining secondary TMS ethers withstand subsequent acylation or alkylation reactions, the exposed primary hydroxyl can undergo selective functionalization. For example, acrylation at O-6 proceeds efficiently using acryloyl chloride in dichloromethane with dimethylaminopyridine catalysis, yielding TMS-protected intermediates that are finally deprotected using acidic ion-exchange resins.
The strategic value of partial silylation extends beyond simple protection chemistry. By creating defined patterns of reactivity, it enables:
- Precose installation of polymerizable groups for materials science applications
- Site-specific conjugation of therapeutic payloads in drug delivery systems
- Generation of molecular probes for studying carbohydrate-protein interactions
Comparative analysis with alternative protection strategies highlights TMS’s unique advantages (Table 2). Unlike bulkier tert-butyldimethylsilyl groups that can hinder subsequent reactions, TMS provides sufficient protection while maintaining reasonable steric accessibility. Acetyl groups, while cheaper, lack the stability needed for multi-step syntheses involving strong nucleophiles or bases.
Table 2: Comparison of Hydroxyl Protection Strategies for Trehalose
| Protecting Group | Stability to Acids | Stability to Bases | Deprotection Method | Steric Demand |
|---|---|---|---|---|
| TMS | Moderate | Low | Mild acid/base | Low |
| Acetyl | High | Low | Strong base | Moderate |
| Benzyl | High | High | Hydrogenolysis | High |
Data synthesized from
Properties
Molecular Formula |
C33H78O11Si7 |
|---|---|
Molecular Weight |
847.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methanol |
InChI |
InChI=1S/C33H78O11Si7/c1-45(2,3)35-23-25-27(40-47(7,8)9)29(42-49(13,14)15)31(44-51(19,20)21)33(37-25)38-32-30(43-50(16,17)18)28(41-48(10,11)12)26(24(22-34)36-32)39-46(4,5)6/h24-34H,22-23H2,1-21H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33-/m1/s1 |
InChI Key |
UKHUTQREQAFREY-RCQOQWBPSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Per-O-Trimethylsilylation of Alpha,alpha-Trehalose
The classical and most widely used method for preparing alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) involves treatment of alpha,alpha-trehalose with a silylating agent such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base or catalyst.
Typical reagents and conditions:
- Reagents: Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS)
- Catalyst/Base: Imidazole, pyridine, or catalytic potassium carbonate
- Solvent: Anhydrous pyridine, dimethylformamide (DMF), or dry methanol
- Temperature: Room temperature to mild heating (20–60 °C)
- Time: Several hours to overnight depending on conditions
-
- Alpha,alpha-trehalose is dissolved in anhydrous pyridine.
- Excess TMSCl is added dropwise under an inert atmosphere (argon or nitrogen).
- The mixture is stirred at room temperature or gently heated for 12–24 hours.
- After completion, the reaction mixture is quenched with water or methanol to remove excess reagents.
- The product is extracted into an organic solvent (e.g., dichloromethane), washed, dried, and purified by column chromatography or recrystallization.
Yields: Typically high, often above 80%, with product isolated as a colorless oil or crystalline solid.
This approach is supported by data from studies such as the synthesis of trehalose derivatives where 2,3,4,2′,3′,4′,6′-hepta-O-trimethylsilyl trehalose was obtained in moderate to good yield using catalytic potassium carbonate in methanol with TMS reagents.
Alternative Silylation Using Hexamethyldisilazane (HMDS)
HMDS is another silylating agent used to convert hydroxyl groups into TMS ethers, often in the presence of a catalyst such as ammonium sulfate or triflic acid.
-
- Generates ammonia as a byproduct, which is easily removed.
- Often milder and cleaner than TMSCl.
-
- Alpha,alpha-trehalose is refluxed with HMDS and catalytic ammonium sulfate.
- Reaction times range from several hours to overnight.
- The product is isolated by evaporation of excess HMDS and purification.
This method is less common for trehalose but has been used in analogous carbohydrate silylations.
Regioselective Silyl/Acetate Exchange (ReSET) Technology
A notable method related to the preparation of selectively protected trehalose derivatives involves the Regioselective Silyl Exchange Technology (ReSET) , where per-O-TMS protected trehalose is treated with acetic acid in a pyridine/acetic anhydride mixture to selectively exchange TMS groups for acetate groups. This method can be adjusted to yield hepta-O-TMS trehalose by controlling reaction conditions.
-
- Enables orthogonal protection strategies.
- Reaction conditions (temperature, acid equivalents) control the degree of silyl/acetate exchange.
- Microwave irradiation can accelerate the process.
-
- Starting from per-O-TMS trehalose, selective deprotection or exchange can yield intermediates useful for further synthetic elaboration.
This approach was demonstrated for trehalose and other disaccharides, showing the stability and reactivity of TMS ethers under controlled acidic conditions.
Reaction Monitoring and Purification
- Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the silylation progress, with UV or anisaldehyde staining to visualize carbohydrate derivatives.
- Purification: Flash chromatography on silica gel using non-polar solvents (e.g., hexane/ethyl acetate mixtures) is standard.
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the full silylation and purity.
Data Summary Table of Preparation Conditions
| Method | Reagents & Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| TMSCl + Pyridine | Trimethylsilyl chloride, pyridine | Pyridine | 20–60 | 12–24 h | 80–90 | Most common, high yield |
| HMDS + Ammonium sulfate | Hexamethyldisilazane, ammonium sulfate | Neat or reflux | Reflux | Several hours | 70–85 | Mild, generates ammonia byproduct |
| ReSET (Silyl/Acetate exchange) | Per-O-TMS trehalose, acetic acid, pyridine | Pyridine/Ac2O | RT to 80 | Hours to days | Variable | For selective protection strategies |
Challenges and Notes
- Moisture sensitivity: TMS ethers are labile to moisture; reactions must be carried out under anhydrous and inert conditions.
- Over-silylation: Excess silylating agents ensure complete protection but require careful workup to avoid decomposition.
- Triflation step caution: In multi-step syntheses involving triflation of TMS-protected trehalose, excess triflic anhydride can cause premature deprotection due to triflic acid release.
- Stability: Fully TMS-protected trehalose is stable under neutral and basic conditions but sensitive to acids.
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl groups, yielding alpha,alpha-trehalose.
Oxidation and Reduction: The glucose units in the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the trimethylsilyl groups. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Reactions: The major products are derivatives of alpha,alpha-trehalose with different functional groups replacing the trimethylsilyl groups.
Hydrolysis: The major product is alpha,alpha-trehalose.
Oxidation and Reduction: The major products are oxidized or reduced forms of alpha,alpha-trehalose.
Scientific Research Applications
Based on the provided search results, here's a detailed overview of the applications of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl):
Synthesis of Trehalose Monomers
alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) is a crucial intermediate in the synthesis of trehalose monomers, specifically trehalose 6-O-acrylate (TreA) . The synthesis involves a multi-step process :
- Per-O-trimethylsilylation : Anhydrous trehalose is converted into per-O-trimethylsilyl trehalose .
- Regioselective Deprotection : The per-O-trimethylsilyl trehalose undergoes regioselective deprotection in a methanolic solution under mild basic conditions, using a catalytic amount of K2CO3. This step selectively removes primary trimethylsilyl ethers in the presence of secondary trimethylsilyl ethers . Precise control of temperature and reaction time is essential to obtain 2,3,4,2',3',4',6'-hepta-O-trimethylsilyl-trehalose deprotected at only one primary hydroxyl group as the major product . Column chromatography is then used to isolate the desired product, with a yield of approximately 50%. Additionally, about 25% of unreacted starting material (per-O-trimethylsilyl trehalose) can be recovered .
- Regioselective Monoesterification : The isolated hepta-TMS-protected trehalose is regioselectively monoesterified with acryloyl chloride, resulting in a TMS-protected trehalose monomer with acrylate functionalization at O-6 .
- Final Deprotection : The remaining TMS groups are removed through treatment with Amberlyst 15, a Brønsted acidic resin catalyst, yielding trehalose 6-O-acrylate with almost quantitative yield .
This approach, utilizing temporary trimethylsilyl ethers for hydroxyl group protection, has also been adapted for the regioselective derivatization of sucrose to sucrose 6’-O-acrylate .
Use as Protecting Groups
Trimethylsilyl (TMS) groups are used as protecting groups in glycoconjugate synthesis . They can significantly decrease the rate of internal glycosidic bond scission .
Nanocarriers for Autophagy Stimulation
Mechanism of Action
The protective effects of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) are primarily due to its ability to form a stable glass-like structure that encapsulates biological molecules, preventing their degradation under stress conditions. The compound interacts with proteins and other biomolecules through hydrogen bonding and van der Waals forces, stabilizing their structure and preventing denaturation .
Comparison with Similar Compounds
Structural and Functional Differences
a) Trehalose, α,α'-, D8TMS
- Structure : Fully silylated trehalose with eight TMS groups (vs. seven in the hepta-O-TMS derivative).
- Properties : Higher molecular weight and volatility compared to the hepta derivative. Used in GC-MS for metabolite profiling due to enhanced detectability .
- Applications : Detected in plant apoplast fluids during stress response studies, demonstrating its role in analytical workflows .
b) α-D-Glucopyranose, 2,3,4,6-Tetrakis-O-(Trimethylsilyl)-, Bis(Trimethylsilyl) Phosphate
- Structure: Monosaccharide derivative with four TMS groups and a phosphate moiety.
- Properties : LogP = 8.051 (indicative of high hydrophobicity), lower molecular weight than trehalose derivatives.
- Applications : Primarily used in synthetic chemistry for protecting-group strategies or as a precursor in phosphorylation reactions .
c) Trehalose 6-Phosphate
- Structure : Phosphorylated derivative of trehalose with a phosphate group at the 6-position.
- Properties : Hydrophilic (low logP) due to the polar phosphate group. Functions as a signaling molecule in microbial metabolism .
- Applications : Studied in Escherichia coli for its role in carbon metabolism and stress adaptation .
Physicochemical Properties
*Estimated based on silylation patterns. †Predicted based on incremental logP contributions (~0.5–0.7 per TMS group) .
Biological Activity
Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) is a chemically modified derivative of trehalose, a non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. This compound has gained attention due to its enhanced stability and solubility in organic solvents, attributed to the presence of seven trimethylsilyl groups. This article delves into the biological activity of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl), highlighting its synthesis, properties, and potential applications.
- Chemical Formula : C21H42O21Si7
- CAS Number : 60065-05-6
The structural modification with trimethylsilyl groups not only enhances solubility but also improves the stability of the molecule under various conditions. This modification allows for better interaction with biological systems compared to its parent compound, trehalose.
Biological Activity
Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) exhibits several noteworthy biological activities:
- Autophagy Induction : Trehalose is known for its role in enhancing autophagy, a critical cellular process for degrading and recycling cellular components. Studies indicate that trehalose can protect against neurodegenerative diseases by promoting the clearance of toxic protein aggregates such as α-synuclein in Parkinson's disease models .
- Protein Stabilization : The compound acts as a protein stabilizer, preserving the structural integrity of proteins under stress conditions. This property is particularly beneficial in therapeutic applications where protein stability is crucial .
- Neuroprotective Effects : Research has shown that trehalose derivatives can mitigate neurodegeneration by reducing the levels of toxic protein aggregates. This has been demonstrated in various animal models of neurodegenerative diseases, including Alzheimer’s disease .
Synthesis
The synthesis of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) typically involves regioselective silylation techniques that allow for the attachment of trimethylsilyl groups to the hydroxyl functionalities of trehalose. This process enhances the compound's solubility and stability while maintaining its biological activity.
Comparative Analysis with Other Trehalose Derivatives
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Alpha,alpha-Trehalose | Disaccharide | Non-reducing sugar; naturally occurring |
| Alpha,alpha-Trehalose 6-phosphate | Phosphorylated | Involved in metabolic pathways |
| Alpha,alpha-Trehalose 6,6'-bismycolate | Mycolate derivative | Important for mycobacterial cell wall structure |
| Trehalose 6-phosphate | Phosphate ester | Key role in energy metabolism in fungi |
| Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) | Silylated derivative | Enhanced solubility and stability compared to other derivatives |
Case Studies
- Neurodegenerative Disease Models : In studies involving animal models of Parkinson's disease, administration of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) resulted in improved behavioral symptoms and increased survival rates due to its ability to induce autophagy and reduce toxic protein aggregation .
- Nanotechnology Applications : Recent advancements have explored the use of trehalose-based nanocarriers for drug delivery systems aimed at treating neurodegenerative diseases. These systems utilize trehalose's properties to enhance cellular uptake and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
